3-((4-Formylphenoxy)methyl)phenylboronic acid
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Overview
Description
3-((4-Formylphenoxy)methyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a formylphenoxy methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Formylphenoxy)methyl)phenylboronic acid typically involves the reaction of 4-formylphenol with 3-bromomethylphenylboronic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((4-Formylphenoxy)methyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Palladium acetate as a catalyst, potassium carbonate as a base, and dimethylformamide as a solvent at 80-100°C.
Major Products Formed
Oxidation: 3-((4-Carboxyphenoxy)methyl)phenylboronic acid.
Reduction: 3-((4-Hydroxymethylphenoxy)methyl)phenylboronic acid.
Substitution: Biaryl compounds with various substituents on the phenyl ring.
Scientific Research Applications
3-((4-Formylphenoxy)methyl)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes for detecting biomolecules, such as saccharides and amino acids.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for designing enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-((4-Formylphenoxy)methyl)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and probes for detecting biomolecules. The boronic acid group can interact with diols present in sugars and other biological molecules, forming cyclic boronate esters. This interaction can be exploited to design selective and sensitive detection systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formyl-4-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, 3-((4-Formylphenoxy)methyl)phenylboronic acid offers unique advantages due to the presence of both the formyl and boronic acid groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis. Additionally, the formylphenoxy methyl group enhances its solubility and reactivity, making it more suitable for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
[3-[(4-formylphenoxy)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-9,17-18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPUEVSUXKIYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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